molecular formula C10H10ClFO B8490442 4-(4-Chloro-phenyl)-1-fluoro-butan-2-one

4-(4-Chloro-phenyl)-1-fluoro-butan-2-one

Cat. No. B8490442
M. Wt: 200.64 g/mol
InChI Key: HHVAGVKORSMJJB-UHFFFAOYSA-N
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Patent
US08552049B2

Procedure details

To a stirred solution of ethyl fluoroacetate (0.59 ml; 6.0 mmol) in tetrahydrofuran (6 ml) under nitrogen at −76° C. was added dropwise a 0.5 M solution of 4-chlorophenethylmagnesium bromide in tetrahydrofuran (10 ml; 5.0 mmol). The suspension obtained was stirred at −50° C. during 5 h. The mixture was poured in ammonium chloride sat. solution (20 ml) and extracted with dichloromethane (3×20 ml). Combined organics were dried over sodium sulfate and evaporated. The crude obtained was subject flash chromatography (eluant: c-hexane/ethyl acetate 95:5) to afford 0.13 g (18% of theory) of 4-(4-chloro-phenyl)-1-fluoro-butan-2-one as a yellow oil.
Quantity
0.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
c-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]([O:5]CC)=O.[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([CH2:13][CH2:14][Mg]Br)=[CH:11][CH:10]=1>O1CCCC1.[Cl-].[NH4+]>[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([CH2:13][CH2:14][C:3](=[O:5])[CH2:2][F:1])=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.59 mL
Type
reactant
Smiles
FCC(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC[Mg]Br)C=C1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
c-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
was stirred at −50° C. during 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(CF)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.